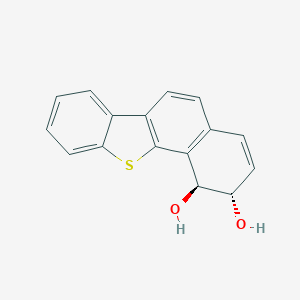
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol, also known as NPPB, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. NPPB is a potent inhibitor of chloride channels and is commonly used in laboratory experiments to investigate the roles of chloride channels in various physiological processes.
Wirkmechanismus
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent inhibitor of chloride channels and acts by binding to the channel pore and blocking chloride ion transport. This compound has been shown to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-sensitive outwardly rectifying (VSOR) chloride channel, and the Ca2+-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of chloride channels by this compound has been shown to reduce cell volume, decrease intracellular pH, and alter membrane potential. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent and selective inhibitor of chloride channels and has been extensively used in laboratory experiments to investigate the roles of chloride channels in various physiological processes. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels.
Zukünftige Richtungen
Future research on 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol should focus on its potential therapeutic applications, including its use as a treatment for cystic fibrosis, hypertension, and cancer. Further studies should also investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of chloride channels. Additionally, research should be conducted to investigate the potential side effects of this compound and its analogs on other ion channels and cellular processes.
Synthesemethoden
The synthesis of 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol involves the reaction of 4-nitrophenol with 3-chloro-2-hydroxypropyl sulfonate, followed by the addition of glutathione. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol has been extensively used in scientific research to investigate the roles of chloride channels in various physiological processes. Chloride channels are important regulators of ion transport in cells and play a critical role in the regulation of cell volume, membrane potential, and pH. This compound has been used to study the function of chloride channels in various tissues, including the heart, lungs, and kidneys.
Eigenschaften
CAS-Nummer |
134564-85-5 |
|---|---|
Molekularformel |
C19H26N4O11S |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
(2R)-2-[[(4S)-4-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-hydroxy-3-(hydroxymethyl)-4-(4-nitrophenoxy)-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C19H26N4O11S/c20-7-15(26)21-13(16(27)28)5-6-14(25)22-19(10-35,17(29)30)18(31,8-24)9-34-12-3-1-11(2-4-12)23(32)33/h1-4,13,24,31,35H,5-10,20H2,(H,21,26)(H,22,25)(H,27,28)(H,29,30)/t13-,18?,19-/m0/s1 |
InChI-Schlüssel |
VEVMUSLHHIEHRV-IMWIMMFESA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)([C@](CS)(C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
Synonyme |
3-(4-nitrophenoxy)-2-(S-glutathionyl)-1-propanol 3-NPGP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)




![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)